molecular formula C13H14N2O3S B1462973 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one CAS No. 1235441-75-4

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1462973
CAS No.: 1235441-75-4
M. Wt: 278.33 g/mol
InChI Key: RKCSJPMFUBXLJA-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS 1235441-75-4) is a high-purity dihydropyrimidinone (DHPM) derivative of significant interest in scientific research and drug discovery. This compound belongs to a class of heterocycles synthesized via multi-component reactions like the Biginelli reaction, which are essential building blocks in modern organic and medicinal chemistry . The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry due to its wide range of therapeutic and pharmacological properties, which include serving as a key structural motif in antiviral, anticancer, antibacterial, and anti-inflammatory agents . Specifically, dihydropyrimidinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with related structural families such as DABOs (Dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines) showing potent activity against viral replication . The core pyrimidine structure is also fundamental to nucleic acids like DNA and RNA, underscoring its biological relevance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate in synthesizing more complex heterocyclic systems or as a standard in biological screening assays to develop new pharmacologically active molecules.

Properties

IUPAC Name

5-ethyl-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCSJPMFUBXLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)C2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone class, characterized by its complex structure which includes ethyl, hydroxy, methoxyphenyl, and sulfanyl functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit enzymes that are pivotal in metabolic pathways, which could lead to therapeutic effects in diseases characterized by abnormal enzyme activity.
  • Receptor Modulation : It may bind to specific receptors, altering their signaling pathways and resulting in physiological changes.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to its antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Anti-inflammatory Effects : Research indicates that compounds in this class may exhibit anti-inflammatory properties by inhibiting myeloperoxidase (MPO) activity, which is linked to various inflammatory disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : Some derivatives of dihydropyrimidinones have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

StudyFindings
Inhibition of MPO Activity A study demonstrated that N1-substituted derivatives inhibited MPO activity effectively in vitro and in vivo, suggesting potential applications in treating autoimmune diseases .
Antioxidant Properties Research indicated that similar compounds exhibit significant antioxidant capabilities, reducing oxidative damage in cellular models.
Antimicrobial Testing Various derivatives were tested against bacterial strains, showing varying degrees of effectiveness, warranting further exploration into their mechanisms .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds within the dihydropyrimidinone family:

CompoundKey FeaturesBiological Activity
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-oneSimilar structure with different phenyl substitutionExhibits strong MPO inhibition
5-Ethyl-6-hydroxy-3-(2-thioxo)-3,4-dihydropyrimidin-4-oneContains a thioxo group instead of sulfanylDifferent reactivity and potential anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related dihydropyrimidinones and heterocyclic derivatives reveals key differences in substituent effects and bioactivity:

Compound Name Core Structure Substituents Key Properties/Applications Reference ID
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 2-Methoxyphenyl, ethyl, hydroxyl, sulfanyl Potential redox activity, H-bonding
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Thieno-pyrimidinone Ethyl, methyl, phenyl, sulfanyl Enhanced aromatic stacking
1-[(2-methoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine derivatives Piperazine 2-Methoxyphenyl groups on piperazine core Serotonergic receptor modulation
2-((2-Methoxyphenyl)-λ³-iodanylidene)malonate Iodane-malonate hybrid 2-Methoxyphenyl, malonate, iodine Chalcogen bonding (O⋯O interactions)

Key Findings

Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which stabilize aromatic π-systems and may enhance binding to hydrophobic pockets in proteins compared to unsubstituted phenyl analogs.

Synthetic Accessibility: Unlike iodane-malonate hybrids (requiring specialized chalcogen-bonding synthesis), dihydropyrimidinones are more straightforward to synthesize via one-pot methods.

Biological Relevance: Piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK14–HBK19) exhibit neuropharmacological activity, whereas the target compound’s dihydropyrimidinone core is more associated with calcium channel modulation.

Thermodynamic and Pharmacokinetic Insights

  • Lipophilicity: The ethyl and methoxyphenyl groups increase logP values compared to simpler dihydropyrimidinones (e.g., 4-phenyl-6-methyl-5-ethoxycarbonyl analogs), suggesting better membrane permeability.

Preparation Methods

Heterogeneous Acid Catalysts: HPA-Montmorillonite-KSF

  • A green, efficient, and recyclable catalyst system involving heteropolyacid (HPA) supported on montmorillonite KSF clay has been developed.
  • The reaction is performed solvent-free under reflux for approximately 1 hour.
  • Optimal molar ratios: 2 mol% HPA, 1.5 equivalents each of urea/thiourea and ethyl acetoacetate, and 1 equivalent of aldehyde.
  • This method yields the desired DHPM derivatives in good to excellent yields with shorter reaction times compared to traditional acid catalysts such as sulfuric acid or BF3–OEt2/CuCl systems.
  • The catalyst can be reused multiple times without significant loss of activity.

Trimethylsilyl Trifluoromethanesulfonate on Silica Gel (TMSOTf/SiO2)

  • TMSOTf supported on silica gel is an inexpensive, readily available, and efficient catalyst for the Biginelli condensation.
  • The catalyst is prepared by mixing silica gel with TMSOTf solution, followed by drying at 120°C under vacuum.
  • The reaction mixture (aldehyde, ethyl 3-oxobutanoate, urea/thiourea, and 5 mol% catalyst) is irradiated under microwave conditions at 100°C for 45 minutes.
  • After completion, the catalyst is filtered off and can be recovered and reused.
  • This method provides excellent to good yields of aryl-substituted 3,4-dihydropyrimidin-2(1H)-ones with simple work-up and short reaction times.

Trichloroacetic Acid Catalysis

  • A classical method uses trichloroacetic acid (20 mol%) as a catalyst.
  • The reaction is stirred at 70°C with equimolar amounts of aldehyde, alkyl acetoacetate, and urea/thiourea.
  • After reaction completion (monitored by TLC), the product precipitates and is isolated by filtration and recrystallization.
  • This method is straightforward but may require longer reaction times compared to microwave-assisted or heterogeneous catalysis.

Reaction Mechanism Insights

  • The Biginelli reaction involves initial formation of an iminium ion from the aldehyde and urea/thiourea.
  • The β-ketoester then undergoes nucleophilic attack leading to cyclization and formation of the dihydropyrimidinone scaffold.
  • The presence of thiourea introduces the sulfanyl group at the 2-position.
  • Catalysts accelerate the formation of intermediates and promote cyclization under milder conditions.

Comparative Data on Yields and Reaction Times

Catalyst/System Conditions Reaction Time Yield (%) Notes
HPA-Montmorillonite-KSF Solvent-free, reflux, 2 mol% HPA 1 hour 80-90 Recyclable catalyst, green
TMSOTf on Silica Gel (Microwave) Microwave, 100°C, 5 mol% catalyst 45 minutes 85-95 Fast, easy catalyst recovery
Trichloroacetic Acid 70°C, 20 mol% catalyst 2-4 hours 75-85 Classical method, simple setup

Yields and times are representative for dihydropyrimidinone derivatives with aromatic aldehydes similar to 2-methoxybenzaldehyde.

Specific Considerations for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

  • The 2-methoxyphenyl substituent requires careful selection of aldehyde and reaction conditions to maintain the methoxy group integrity.
  • Hydroxy substitution at C-6 can be introduced via the β-ketoester component or post-synthetic modification.
  • Thiourea incorporation ensures the sulfanyl group at C-2.
  • Microwave-assisted synthesis using TMSOTf/SiO2 catalyst is particularly advantageous for this compound due to reduced reaction times and high purity of product.
  • Reflux under solvent-free conditions with HPA-Montmorillonite-KSF catalyst also provides good yields and is environmentally friendly.

Summary Table of Preparation Methods

Step/Parameter HPA-Montmorillonite-KSF TMSOTf on Silica Gel (Microwave) Trichloroacetic Acid Method
Aldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde
β-Ketoester Ethyl acetoacetate Ethyl 3-oxobutanoate Alkyl acetoacetate
Thiourea Present Present Present
Catalyst loading 2 mol% HPA 5 mol% TMSOTf/SiO2 20 mol% trichloroacetic acid
Temperature Reflux (approx. 100-110°C) Microwave 100°C 70°C
Reaction time ~1 hour 45 minutes 2-4 hours
Solvent None (solvent-free) None (microwave) Ethanol (workup)
Catalyst recyclability Yes Yes No
Yield range (%) 80-90 85-95 75-85

Research Findings and Notes

  • The use of heterogeneous and recyclable catalysts like HPA-Montmorillonite-KSF and TMSOTf/SiO2 aligns with green chemistry principles, reducing waste and improving sustainability.
  • Microwave-assisted synthesis significantly reduces reaction times and often improves yields and purity.
  • The classical acid-catalyzed Biginelli reaction remains a reliable method but is less efficient in terms of time and catalyst recovery.
  • No significant by-products are reported under optimized conditions, indicating high selectivity for the desired dihydropyrimidinone.

This comprehensive analysis of preparation methods for this compound provides a clear guide for researchers aiming to synthesize this compound efficiently, with choices of catalysts and conditions tailored to desired throughput, environmental considerations, and resource availability.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one with high purity?

The Biginelli reaction is a common approach for dihydropyrimidinone derivatives. For analogous compounds, optimized protocols involve refluxing a mixture of aldehyde (e.g., 2-methoxyphenyl derivatives), β-ketoester/β-diketone, and thiourea in a solvent system (e.g., n-heptane-toluene 1:1) with a Lewis acid catalyst like ZnCl₂. Purification via recrystallization from ethanol or methanol is typical. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH₃), sulfanyl (δ ~3.5-4.0 ppm for SH), and dihydropyrimidinone ring protons.
  • X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and confirm substituent positions. SHELXL software is widely used for refinement .
  • FT-IR : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹) .

Q. What solvent systems are optimal for recrystallization?

Ethanol-water mixtures (70:30 v/v) or methanol are effective for dihydropyrimidinone derivatives. For sulfur-containing analogs, add 1-2% acetic acid to enhance solubility and inhibit oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl and hydroxy groups in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) are suitable for analyzing electronic properties:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate tautomeric equilibria (e.g., thiol ↔ thione) using solvent-polarizable continuum models.
  • Compare HOMO-LUMO gaps to assess stability under oxidative conditions .

Q. What experimental strategies resolve contradictions between observed and calculated spectroscopic data?

  • NMR discrepancies : Use deuterated solvents (DMSO-d₆, CDCl₃) to assess solvent effects. Cross-validate with X-ray data for solid-state conformation .
  • IR anomalies : Compare experimental spectra with simulated spectra from computational models (e.g., Gaussian 16).

Q. How can researchers evaluate the environmental persistence of this compound?

Follow protocols from environmental fate studies (e.g., Project INCHEMBIOL):

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4-9) and monitor degradation via LC-MS.
  • Biodegradation : Use OECD 301D tests with activated sludge to assess microbial breakdown .

Q. What methodologies are effective for studying the antibacterial mechanism of this compound?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) to predict binding interactions.
  • Resistance studies : Serial passage assays to monitor mutation rates under sublethal concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

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